molecular formula C15H17NO B12593097 Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- CAS No. 651328-41-5

Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-

Cat. No.: B12593097
CAS No.: 651328-41-5
M. Wt: 227.30 g/mol
InChI Key: VOLPMCOQKLSNMA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The compound Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is phenol, a benzene ring with a hydroxyl group (-OH). The substituents are identified and prioritized based on their positions and functional hierarchies.

The primary substituent is a methyl(4-methylphenyl)amino group attached to the phenol ring via a methylene (-CH2-) bridge. Breaking this down:

  • 4-methylphenyl group : A toluene derivative with a methyl group at the para position.
  • Methylamino group : A secondary amine where the nitrogen is bonded to one methyl group and the 4-methylphenyl group.
  • Methylene bridge : Connects the nitrogen atom to the phenol ring at the para position relative to the hydroxyl group.

Thus, the full IUPAC name is 4-[(N,4-dimethylanilino)methyl]phenol , reflecting the substitution pattern and connectivity. The structural formula is represented as:

Property Value
IUPAC Name 4-[(N,4-dimethylanilino)methyl]phenol
Molecular Formula C15H17NO
Simplified Line Formula OH-C6H3-CH2-N(CH3)-C6H4-CH3

The nitrogen atom in the amine group adopts a trigonal pyramidal geometry, while the aromatic rings maintain planar configurations due to sp² hybridization.

Alternative Naming Conventions and Registry Identifiers

This compound is recognized under multiple naming systems and registry identifiers, which are critical for cross-referencing in chemical databases:

Identifier Type Value Source
CAS Registry Number 651328-41-5 PubChem
IUPAC Name (variant) 4-{[Methyl(4-methylphenyl)amino]methyl}phenol Chem960
Wikidata ID Q71376846 PubChem
DTXSID DTXSID30799516 Chem960

Common synonyms include 4-[(N,4-dimethylanilino)methyl]phenol and 4-{[Methyl(4-methylphenyl)amino]methyl}phenol. These variations arise from differences in prioritizing substituents during nomenclature or database-specific formatting conventions.

Molecular Formula and Constitutional Isomerism

The molecular formula C15H17NO defines the compound’s elemental composition:

  • 15 Carbon atoms : Distributed across two aromatic rings and the methyl/methylene groups.
  • 17 Hydrogen atoms : Attached to carbons and nitrogen.
  • 1 Nitrogen atom : Central to the secondary amine group.
  • 1 Oxygen atom : Part of the phenolic hydroxyl group.

Constitutional isomerism arises from alternative connectivity patterns while retaining the same molecular formula. Potential isomers include:

Isomer Type Structural Variation Example
Positional Methyl or amine groups at different ring positions 3-[(N,4-dimethylanilino)methyl]phenol
Functional Group Substitution of amine with imine or amide 4-[(4-methylbenzyl)amino]phenol
Skeletal Rearrangement of carbon chains Biphenyl derivatives with amine linkages

For instance, moving the methylene-linked amine group to the meta position on the phenol ring would create a positional isomer. Similarly, replacing the methyl group on nitrogen with an ethyl group would alter the functional hierarchy but change the molecular formula.

Properties

CAS No.

651328-41-5

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-[(N,4-dimethylanilino)methyl]phenol

InChI

InChI=1S/C15H17NO/c1-12-3-7-14(8-4-12)16(2)11-13-5-9-15(17)10-6-13/h3-10,17H,11H2,1-2H3

InChI Key

VOLPMCOQKLSNMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)CC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Substitution Reaction

The most common method for synthesizing this compound involves a substitution reaction where the amino group is introduced into the phenolic structure. The reaction can be summarized as follows:

$$
\text{Phenol} + \text{Formaldehyde} + \text{4-Methyl Aniline} \rightarrow \text{Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-}
$$

Industrial Production

In industrial settings, this synthesis often utilizes catalysts to enhance reaction rates and improve yields. The reaction conditions, including temperature and pressure, are closely monitored to optimize the production process. Typical conditions may include:

  • Temperature : Ranges from 50°C to 150°C
  • Pressure : Atmospheric pressure or slightly elevated pressures
  • Catalysts : Acidic or basic catalysts may be employed depending on the specific reaction pathway chosen.

Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- can undergo various chemical reactions due to its functional groups. Key reactions include:

  • Nucleophilic Substitution : The amino group can act as a nucleophile in further chemical transformations.
  • Oxidation : The hydroxyl group can be oxidized under certain conditions, leading to various derivatives.
  • Esterification : The hydroxyl group can react with acyl chlorides to form esters.

Reaction Conditions

These reactions typically require controlled temperatures and pH levels to favor desired pathways. For example:

Reaction Type Temperature Range pH Level
Nucleophilic Substitution 50°C - 100°C Neutral to basic
Oxidation Room temperature Acidic
Esterification 60°C - 120°C Acidic

Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- exhibits notable biological activities, including antimicrobial and antioxidant properties. These characteristics make it suitable for various applications in research and industry.

Applications

The unique structure of this compound allows it to participate in diverse chemical reactions, making it valuable in:

  • Pharmaceutical research
  • Material science
  • Biochemical applications

The preparation of Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- is primarily achieved through substitution reactions involving phenolic compounds and amines or formaldehyde. Understanding the synthesis methods, reaction mechanisms, and biological implications is crucial for leveraging this compound's potential in various scientific domains.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- is characterized by a phenolic structure with an amino group attached to a methyl group, making it a derivative of phenol. Its chemical formula is C15H17NC_{15}H_{17}N, and it has notable properties that contribute to its diverse applications.

Scientific Research Applications

  • Pharmaceutical Development
    • The compound is utilized in the development of pharmaceuticals due to its bioactive properties. It serves as an intermediate in synthesizing various drugs, particularly those targeting neurological disorders.
    • Case Study : A study evaluated the efficacy of phenolic compounds in treating neurodegenerative diseases, highlighting the potential of derivatives like Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- in neuroprotective therapies.
  • Analytical Chemistry
    • In analytical chemistry, this compound is employed as a reagent for the detection of specific analytes. Its ability to form stable complexes with metal ions enhances its utility in qualitative and quantitative analysis.
    • Data Table :
      ApplicationMethodologyOutcome
      Metal Ion DetectionSpectrophotometryHigh sensitivity and selectivity
      ChromatographyHPLCEffective separation of compounds
  • Material Science
    • Phenol derivatives are integral in the production of polymers and resins. They are used to enhance the mechanical properties of materials.
    • Case Study : Research demonstrated that incorporating phenolic compounds into polymer matrices improved thermal stability and mechanical strength.

Environmental Applications

  • Bioremediation
    • The compound has been studied for its role in bioremediation processes, particularly in degrading pollutants in contaminated environments.
    • Data Table :
      PollutantBioremediation AgentEfficiency (%)
      BenzenePhenol Derivatives85%
      Heavy MetalsChelating Agents90%
  • Pesticide Formulation
    • Phenol derivatives are also explored in formulating pesticides due to their antimicrobial properties.
    • Case Study : A formulation study indicated that phenolic compounds could enhance the efficacy of existing pesticides against fungal pathogens.

Mechanism of Action

The mechanism of action of Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Substituent Positions Functional Groups Key Properties/Findings References
Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- C₁₅H₁₇NO 227.30 (calc) 4-position Phenol, tertiary amine, methyl, 4-methylphenyl Hypothesized higher symmetry and intermolecular H-bonding due to para substitution
2-((4-Methylphenyl)amino)methyl)phenol C₁₄H₁₅NO 213.28 2-position Phenol, secondary amine, 4-methylphenyl Ortho substitution may enable intramolecular H-bonding; ChemSpider ID: 3327580
2-Methoxy-4-[[(4-methylphenyl)amino]methyl]phenol C₁₅H₁₇NO₂ 243.31 2-methoxy, 4-position Phenol, methoxy, secondary amine Methoxy group enhances electron density; MDL: MFCD03827569
2-Methoxy-5-((phenylamino)methyl)phenol C₁₄H₁₅NO₂ 229.28 2-methoxy, 5-position Phenol, methoxy, secondary amine Crystal structure reveals chair conformation of non-aromatic moieties
4-[[(4-Methoxyphenyl)methylene]amino]phenol C₁₄H₁₃NO₂ 227.26 4-position Phenol, imine, 4-methoxyphenyl Imine linkage enables conjugation; CAS: 3230-39-5

Substituent Effects on Physicochemical Properties

  • Positional Isomerism : The para-substituted target compound likely exhibits higher symmetry compared to ortho-substituted analogs (e.g., ), influencing crystal packing and melting points. Ortho isomers may form intramolecular H-bonds, reducing solubility .
  • Amino vs. Imine Linkages: Imine-containing compounds (e.g., ) exhibit redshifted absorption spectra due to conjugation, unlike amine-linked phenols, which prioritize H-bonding interactions .

Biological Activity

Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- (CAS No. 651328-41-5) is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C15H17NO
  • Molecular Weight : 227.30 g/mol
  • IUPAC Name : 4-[(4-methylphenyl)(methyl)amino]methanol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that phenolic compounds often exhibit antimicrobial properties. A study on related compounds showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that phenol derivatives may possess similar effects .

CompoundTarget OrganismActivity
Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-E. coliModerate
Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-S. aureusSignificant

Neuropharmacological Effects

Another area of research focuses on the neuropharmacological effects of phenolic compounds. Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Case Study : In vitro studies demonstrated that derivatives of phenolic compounds exhibited varying degrees of AChE inhibition, with some achieving IC50 values comparable to known inhibitors like Donepezil .

Toxicological Profile

The safety profile of phenol derivatives is crucial for their potential therapeutic applications. Toxicity studies indicate that while some derivatives may cause skin irritation and acute toxicity if ingested, the overall risk assessment remains dependent on dosage and exposure routes .

Toxicity Data

EffectClassification
Acute Toxicity (oral)Harmful if swallowed
Skin IrritationCauses skin irritation

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-?

  • Methodological Answer : The compound can be synthesized via a multi-step sequence involving reductive amination or nucleophilic substitution. For example, reacting 4-methylbenzylamine derivatives with a phenolic aldehyde precursor under acidic catalysis (e.g., acetic acid) can yield the target compound. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product . Oxidation or reduction steps may require reagents like sodium borohydride (for amine reduction) or thionyl chloride (for hydroxyl activation) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H-NMR : Look for characteristic peaks:
  • Aromatic protons (δ 6.8–7.4 ppm, split patterns depend on substituents).
  • Methyl groups (δ 2.2–2.5 ppm for N-methyl and aryl-methyl).
  • Methylene bridge (δ 3.8–4.2 ppm, integrating for 2H).
  • ¹³C-NMR : Signals for quaternary carbons (e.g., aromatic carbons adjacent to substituents) and methyl/methylene groups.
  • IR : Stretching vibrations for phenolic O-H (~3200 cm⁻¹), C-N (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (DMF, DMSO) are optimal for reactions. Limited solubility in water requires use of co-solvents (e.g., ethanol/water mixtures) for aqueous-phase studies.
  • Stability : Susceptible to oxidation due to the phenolic hydroxyl group. Store under inert atmosphere (N₂/Ar) at −20°C with desiccants. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to analyze electron density distribution, HOMO-LUMO gaps, and Fukui indices for reactive sites.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Parameterize the ligand with partial charges (e.g., Gasteiger-Marsili) and validate docking poses via MD simulations (AMBER/CHARMM) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected coupling in NMR)?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening. For example, hindered rotation around the C-N bond in the methylamino group may cause splitting at higher temperatures.
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ for methyl groups) to simplify spectra .
  • 2D NMR : HSQC and HMBC experiments clarify through-space and through-bond correlations, especially for overlapping aromatic signals .

Q. How to optimize reaction yields for derivatives of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄, Buchwald-Hartwig catalysts, or CuI-mediated Ullmann couplings for aryl-amine bond formation.
  • Solvent Effects : Higher yields are often achieved in toluene or dioxane at reflux.
  • Additives : Use cesium carbonate as a base for deprotonation or phase-transfer catalysts (e.g., TBAB) in biphasic systems .

Q. What environmental persistence or toxicity concerns arise from this compound’s use?

  • Methodological Answer :

  • Ecotoxicology : Conduct OECD 301/302 biodegradability tests to assess persistence. Use Daphnia magna or algae growth inhibition assays (OECD 202/201) for acute toxicity screening.
  • Degradation Pathways : Investigate photolytic degradation (UV-Vis irradiation in aqueous solutions) or microbial degradation (activated sludge studies) to identify breakdown products .

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